Biotin-TAT (47-57)
Description
Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH is a biotinylated peptide featuring a polyarginine/lysine-rich sequence. The biotin tag facilitates affinity-based applications (e.g., streptavidin binding), while the cationic arginine (Arg) and lysine (Lys) residues enhance cellular uptake and membrane permeability. This peptide is hypothesized to function in drug delivery, protein trafficking, or as a molecular probe.
Properties
Molecular Formula |
C74H132N34O16S |
|---|---|
Molecular Weight |
1786.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C74H132N34O16S/c75-29-5-3-13-43(99-59(114)42(15-7-31-90-68(78)79)97-56(112)38-96-58(113)51(37-40-23-25-41(109)26-24-40)98-55(111)22-2-1-21-53-57-52(39-125-53)107-74(124)108-57)60(115)100-44(14-4-6-30-76)61(116)101-45(16-8-32-91-69(80)81)62(117)102-47(18-10-34-93-71(84)85)64(119)105-49(27-28-54(77)110)66(121)104-46(17-9-33-92-70(82)83)63(118)103-48(19-11-35-94-72(86)87)65(120)106-50(67(122)123)20-12-36-95-73(88)89/h23-26,42-53,57,109H,1-22,27-39,75-76H2,(H2,77,110)(H,96,113)(H,97,112)(H,98,111)(H,99,114)(H,100,115)(H,101,116)(H,102,117)(H,103,118)(H,104,121)(H,105,119)(H,106,120)(H,122,123)(H4,78,79,90)(H4,80,81,91)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H2,107,108,124)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1 |
InChI Key |
CABVDGGNWCCYNJ-NOQLBFJMSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The biotinyl group is introduced by coupling biotin to the N-terminal tyrosine residue. The synthesis process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Biotinylation: After the peptide chain is fully assembled, biotin is coupled to the N-terminal tyrosine.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acetic anhydride for acetylation, methyl iodide for methylation.
Major Products Formed
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide with free thiol groups.
Substitution: Acetylated or methylated peptide derivatives.
Scientific Research Applications
Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in cell-penetrating peptide studies to understand cellular uptake mechanisms.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in biochemical assays, such as enzyme-linked immunosorbent assays (ELISA), due to the biotinyl group’s strong affinity for streptavidin.
Mechanism of Action
The mechanism of action of biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH involves its ability to penetrate cell membranes and interact with intracellular targets. The peptide’s arginine-rich sequence facilitates its entry into cells, where it can bind to specific molecular targets and modulate biological pathways. The biotinyl group allows for easy detection and purification in biochemical assays.
Comparison with Similar Compounds
Key Research Findings
Synthetic Efficiency : Polyarginine peptides (e.g., Argireline) achieve higher yields (90.2%) via solid-phase synthesis compared to ferrocene-peptides (38.7–48.1%) .
Electrochemical Utility : Fc-peptides demonstrate reversible redox behavior, making them suitable for biosensing .
Protein Binding: Fc-Arg(NO₂)-Gly-Asp(OMe)-OMe’s interaction with BSA highlights the role of Arg/Asp motifs in mediating protein affinity .
Biological Activity
Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH is a synthetic peptide notable for its biological activity, particularly in cellular uptake and targeting. This article explores the peptide's structure, mechanisms of action, and relevant research findings.
1. Structural Characteristics
The peptide consists of a sequence rich in arginine and lysine residues, which are known for their roles in cell penetration and binding affinity to various biological targets. The presence of biotin enhances its utility in biochemical applications, allowing for easy labeling and detection.
Table 1: Structural Composition of Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH
| Component | Amino Acid Sequence | Molecular Weight (g/mol) | Biotinylation |
|---|---|---|---|
| Peptide | Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg | 1972.27 | Yes |
The biological activity of this peptide is primarily attributed to its ability to penetrate cell membranes effectively. The arginine-rich sequence facilitates direct membrane translocation, bypassing endocytosis, which is often a limiting factor in drug delivery systems.
Research indicates that peptides with high arginine content can enhance cellular uptake due to their positive charge, which interacts favorably with the negatively charged phospholipid bilayer of cell membranes .
3.1 Cell Penetration
Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH has been studied for its potential in delivering therapeutic agents into cells. Its design allows it to serve as a vehicle for various drugs or imaging agents, significantly improving their bioavailability.
Case Study: Cellular Uptake Efficiency
In a study by Holmes et al., the efficiency of this peptide in facilitating drug delivery was evaluated using fluorescent tagging. Results showed that cells treated with the biotinylated peptide exhibited a marked increase in fluorescence intensity compared to controls, indicating enhanced cellular uptake .
3.2 Antimicrobial Properties
Preliminary studies have suggested that peptides similar to Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH exhibit antimicrobial activity. The positively charged residues may disrupt microbial membranes, leading to cell lysis .
4. Comparative Analysis with Similar Peptides
To better understand the unique properties of Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH, it is beneficial to compare it with other known peptides.
Table 2: Comparison of Biological Activities
| Peptide | Cell Penetration | Antimicrobial Activity | Applications |
|---|---|---|---|
| Biotinyl-Tyr-Gly-Arg-Lys-Lys... | High | Moderate | Drug delivery, imaging |
| TAT Peptide (HIV-derived) | Very High | Low | Gene therapy |
| RGD Peptide (Integrin-binding) | Moderate | Moderate | Targeted drug delivery |
5. Conclusion and Future Directions
Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH demonstrates significant potential as a multifunctional peptide for drug delivery systems due to its favorable structural characteristics and biological activities. Future research should focus on optimizing its synthesis and exploring its applications in targeted therapies and diagnostics.
Further studies are warranted to elucidate the full scope of its biological effects, including potential side effects and long-term stability within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
